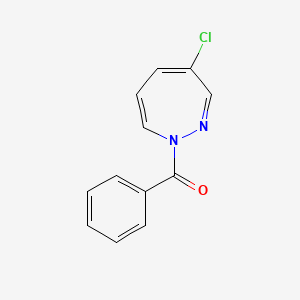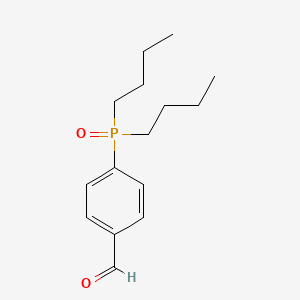![molecular formula C19H22N2O2S B14499236 N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-03-0](/img/structure/B14499236.png)
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes benzamido and sulfanylidene groups, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide typically involves the reaction of benzoyl chloride with pentylamine to form an intermediate, which is then reacted with a sulfur-containing reagent to introduce the sulfanylidene group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The benzamido group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A substituted benzamide with two methyl groups on the nitrogen.
Ethenzamide: An analgesic compound with a similar amide structure.
Uniqueness
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is unique due to its combination of benzamido and sulfanylidene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63116-03-0 |
|---|---|
Fórmula molecular |
C19H22N2O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
N-(N-benzoyl-S-pentylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C19H22N2O2S/c1-2-3-10-15-24(20-18(22)16-11-6-4-7-12-16)21-19(23)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21,22,23) |
Clave InChI |
WBFZOCWYRNZDIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCS(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
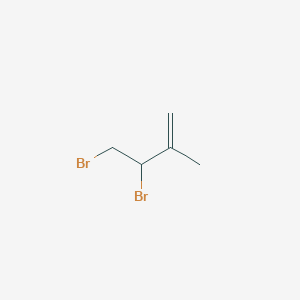
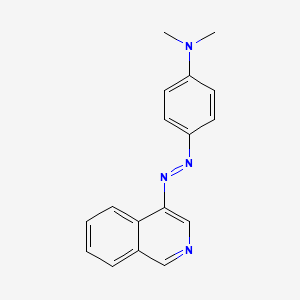
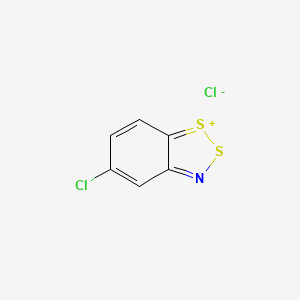
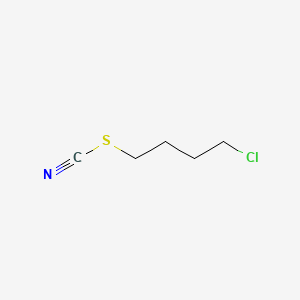
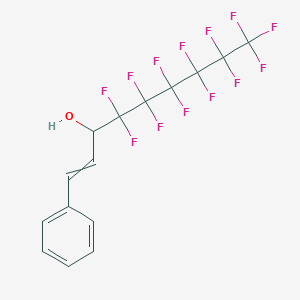


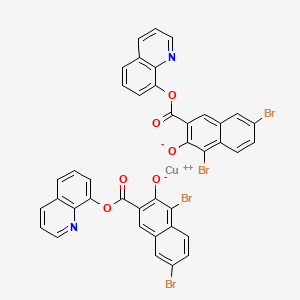
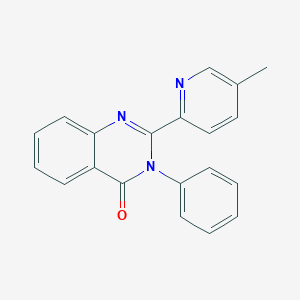
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
